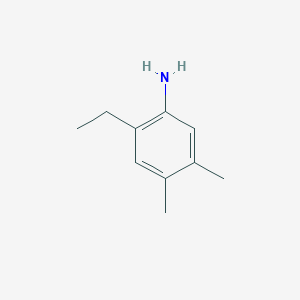

2-Ethyl-4,5-dimethylaniline

Description

Historical Context and Early Investigations of Substituted Anilines

The journey into the world of substituted anilines began with the isolation of aniline (B41778) itself in 1826. wikipedia.org This parent molecule of aromatic amines quickly became a cornerstone of the burgeoning chemical industry in the mid-19th century, primarily as a precursor for synthetic dyes. wikipedia.org Early investigations into aniline and its derivatives revealed that the addition of various functional groups to the benzene (B151609) ring could dramatically alter the properties of the resulting compounds. This led to the synthesis of a vast family of substituted anilines, including alkyl-substituted variants like the toluidines (methylanilines) and xylidines (dimethylanilines). taylorandfrancis.com These early studies established fundamental principles of electrophilic aromatic substitution on the aniline ring, noting the powerful activating and directing effects of the amino group. ucalgary.calibretexts.org The high reactivity often led to challenges such as polysubstitution, which prompted the development of protective group strategies to achieve selective synthesis of more complex aniline derivatives. libretexts.org

Structural Characteristics and Research Significance within the Aromatic Amine Class

2-Ethyl-4,5-dimethylaniline, with the chemical formula C₁₀H₁₅N, is a polysubstituted aromatic amine. nih.gov Its structure features an aniline core with three alkyl substituents on the benzene ring: an ethyl group at position 2, and two methyl groups at positions 4 and 5. nih.gov The amino group (-NH₂) is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, directing incoming groups to the ortho and para positions. ucalgary.ca In the case of this compound, the presence of the ethyl and dimethyl groups further influences the electronic and steric environment of the molecule.

The alkyl groups are also electron-donating, further increasing the electron density of the benzene ring and its reactivity. However, the ethyl group at the ortho position relative to the amino group introduces significant steric hindrance. This steric bulk can influence the molecule's conformation and its ability to participate in certain reactions, potentially blocking reactions at the adjacent amino group or the 6-position of the ring. taylorandfrancis.com This interplay of electronic activation and steric hindrance makes polysubstituted anilines like this one interesting subjects for mechanistic studies and as specialized building blocks in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| CAS Number | 408309-36-4 |

| LogP | 3.02920 |

| PSA (Polar Surface Area) | 26.02000 Ų |

This table is based on computationally derived data. molbase.cn

Current Research Landscape and Future Directions for this compound

While dedicated research on this compound is not extensively documented in publicly available literature, the broader field of polysubstituted anilines points toward several potential areas of investigation and application.

Synthetic Intermediate: Dimethylanilines are crucial intermediates in the synthesis of dyes, pigments, and pharmaceuticals. wikipedia.orgchemicalbook.comgvchem.comchemicalbook.com The specific substitution pattern of this compound could be exploited to create novel complex molecules. Its utility as a precursor could be explored in the development of:

Specialty Dyes and Pigments: The unique substitution may impart specific coloristic or performance properties.

Biologically Active Molecules: Many pharmaceuticals contain a substituted aniline core. The lipophilicity and steric profile of this compound could be relevant in drug design. A related compound, N-ethyl-2,3-dimethylaniline, has been investigated for its potential antimicrobial and anticancer properties.

Polymers and Materials: Substituted anilines, such as 2,5-dimethylaniline, are used as monomers for the synthesis of conductive polymers like poly(2,5-dimethylaniline). researchgate.net These materials have applications in anti-corrosion coatings and electronics. researchgate.net Research could be directed towards the polymerization of this compound to investigate the properties of the resulting polymer.

Future Research Directions: The primary direction for future research would be the fundamental characterization of this compound. This includes:

Development of Efficient Synthesis: While general methods for synthesizing substituted anilines exist, such as the reductive amination of the corresponding nitroaromatic compound, optimizing a synthetic route for this compound would be a crucial first step. google.com

Reactivity Studies: A thorough investigation of its reactivity in key organic reactions (e.g., diazotization, electrophilic substitution, and coupling reactions) would establish its potential as a versatile building block.

Exploration of Applications: Following synthetic and reactivity studies, research could focus on its incorporation into new materials, dyes, or as a scaffold for pharmacologically active agents. The synthesis of novel 1,2-dihydroquinolines from polysubstituted anilines is one such area of active research. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

408309-36-4 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

2-ethyl-4,5-dimethylaniline |

InChI |

InChI=1S/C10H15N/c1-4-9-5-7(2)8(3)6-10(9)11/h5-6H,4,11H2,1-3H3 |

InChI Key |

CMALTVFRXMIVAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C(=C1)C)C)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 2 Ethyl 4,5 Dimethylaniline

Strategies for Alkylaniline Synthesis: A Review of Established Precedents

The construction of substituted anilines can be approached through various established methodologies. These range from direct functionalization to the construction of the aromatic ring from acyclic precursors.

Reductive Amination Approaches

Reductive amination is a widely utilized method for forming C-N bonds, typically to produce aliphatic amines by reacting a ketone or aldehyde with an amine and a reducing agent. While not a direct method for aryl C-N bond formation onto a benzene (B151609) ring, it is crucial for synthesizing N-alkylated anilines or anilines with aminoalkyl side chains. The process involves the initial formation of a Schiff base or iminium ion, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, each with specific selectivities and reactivities.

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Characteristics |

| Sodium Borohydride | NaBH₄ | A common, mild reducing agent. |

| Sodium Cyanoborohydride | NaBH₃CN | Selective for iminium ions over ketones/aldehydes, effective in acidic conditions. |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A mild and selective reagent, particularly effective for reductive amination of a wide range of aldehydes and ketones. |

| Catalytic Hydrogenation | H₂/Catalyst (Pd, Pt, Ni) | A "green" method using hydrogen gas and a metal catalyst; can sometimes lead to reduction of other functional groups. |

Amination of Substituted Phenols

The direct conversion of phenols to anilines represents an attractive synthetic route, particularly given the abundance of phenols from renewable sources like lignin. nih.govunizar.es This transformation has traditionally been challenging, often requiring harsh, high-temperature gas-phase conditions. nih.gov However, recent advances in catalysis have enabled liquid-phase amination under more moderate conditions.

One prominent method involves a rhodium-catalyzed dehydrative condensation between phenols and amines. organic-chemistry.orgbohrium.comacs.org This redox-neutral process, which produces water as the sole byproduct, is facilitated by an arenophilic rhodium catalyst that promotes the difficult keto-enol tautomerization of the phenol (B47542). organic-chemistry.orgbohrium.com Another strategy utilizes a palladium on carbon (Pd/C) catalyst with hydrazine (B178648), which serves as both the amine source and the reductant. nih.gov This method is effective for a broad range of phenol substrates. Alternative approaches include a tandem hydrogenation-amination-dehydrogenation pathway, where the phenol is first reduced to a cyclohexanone (B45756) intermediate which then reacts with an amine before being dehydrogenated to the aniline (B41778). unizar.es A one-pot method employing a Smiles rearrangement has also been developed, reacting phenols with 2-bromo-2-methylpropionamide and a base. figshare.com

Table 2: Catalytic Systems for Phenol to Aniline Conversion

| Catalyst System | Amine Source | Key Features |

| [Cp*RhCl₂]₂ / Na₂CO₃ | Primary or Secondary Amine | Redox-neutral; water is the only byproduct; proceeds via π-coordination and keto-enol tautomerization. organic-chemistry.org |

| Pd/C | Hydrazine (N₂H₄) | Hydrazine acts as both amine and hydride source; converts a wide range of phenols to primary anilines. nih.gov |

| Ni(0) / NHC Ligand | Amine | Requires activation of phenol as a pivalate; proceeds via C-O bond activation. unizar.es |

| PIDA / Ethyl Glycinate | Ethyl Glycinate | A metal-free, one-pot synthesis via an ipso-oxidative aromatic substitution process. escholarship.org |

Cyclization Reactions involving Aniline Moieties

The synthesis of the substituted aniline core can be achieved by building the aromatic ring from non-aromatic precursors. These methods offer an alternative to the functionalization of an existing aromatic ring and can provide access to substitution patterns that are otherwise difficult to obtain.

One such strategy involves the amination and subsequent aromatization of cyclohexanone derivatives. Using a Palladium/Carbon (Pd/C) catalyst in the presence of ethylene (B1197577) and an ammonia (B1221849) source like ammonium (B1175870) acetate, substituted cyclohexanones can be converted directly into the corresponding anilines. bohrium.com The reaction is believed to proceed through the formation of an imine, followed by a series of palladium-catalyzed hydrogen transfers that result in aromatization. bohrium.com Similarly, catalyst-free methods have been developed where (E)-2-arylidene-3-cyclohexenones react with primary amines through a sequential imine condensation and isoaromatization pathway to yield 2-benzyl N-substituted anilines. researchgate.netnih.gov These approaches are valuable as they construct the aniline moiety from readily available cyclic ketones. bohrium.com While the Paal-Knorr synthesis is a classic cyclization for preparing pyrroles from 1,4-dicarbonyls and amines, it does not produce the six-membered aniline ring. researchgate.netwikipedia.orgalfa-chemistry.com More relevant to aniline synthesis are transition-metal-catalyzed C-H cyclizations, such as rhodium-catalyzed reactions of existing anilines with alkynes and carbon monoxide to build fused N-heterocycles. nih.gov

Proposed Synthesis Pathways for 2-Ethyl-4,5-dimethylaniline

Synthesizing this compound requires strategic placement of three alkyl substituents on the aniline ring. This can be envisioned through direct functionalization of a dimethylaniline precursor or via a multi-step convergent approach where the ring is built and functionalized sequentially.

Exploration of Direct Alkylation and Dialkylation Routes

A conceptually straightforward approach to this compound is the direct ethylation of 4,5-dimethylaniline via a Friedel-Crafts alkylation reaction. wikipedia.org However, this method faces significant challenges. The amino group (-NH₂) of aniline is a strong Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. libretexts.org This forms a complex that places a positive charge on the nitrogen, strongly deactivating the aromatic ring towards further electrophilic substitution. libretexts.org

To overcome this, a protecting group strategy is necessary. The amino group can be acetylated to form 4,5-dimethylacetanilide. The resulting acetamido group is still an ortho-, para-director but is significantly less basic and does not irreversibly complex with the Lewis acid catalyst.

Even with protection, direct Friedel-Crafts alkylation with an ethyl halide is prone to issues like polyalkylation, as the newly introduced ethyl group further activates the ring. libretexts.orgquora.com A more controlled alternative is Friedel-Crafts acylation, which introduces an acyl group (e.g., acetyl group from acetyl chloride). The resulting ketone is an electron-withdrawing group that deactivates the ring, preventing further reactions. wikipedia.orgquora.com The ketone can then be reduced to the desired ethyl group.

A proposed route using this logic would be:

Protection: Reaction of 4,5-dimethylaniline with acetic anhydride (B1165640) to form N-(4,5-dimethylphenyl)acetamide.

Friedel-Crafts Acylation: Reaction of the acetanilide (B955) with acetyl chloride and AlCl₃. The acetamido group directs the incoming acetyl group to the ortho position (position 2).

Reduction: The acetyl group introduced at the 2-position is reduced to an ethyl group using a standard method like the Wolff-Kishner or Clemmensen reduction.

Deprotection: The acetamido group is hydrolyzed back to the primary amine, yielding the final product, this compound.

Multi-step Convergent Synthesis Designs

A multi-step convergent synthesis allows for the methodical installation of functional groups, often providing superior control over regiochemistry compared to direct functionalization. A plausible route for this compound can begin with 1,2-dimethylbenzene (o-xylene).

The proposed synthetic sequence is as follows:

Friedel-Crafts Acylation: o-Xylene is reacted with acetyl chloride in the presence of a Lewis acid catalyst like AlCl₃. The two methyl groups are ortho-, para-directing, and sterics will favor acylation at the 4-position, leading to the formation of 3,4-dimethylacetophenone .

Nitration: The 3,4-dimethylacetophenone is then nitrated using a mixture of nitric acid and sulfuric acid. The acetyl group is a meta-director, while the methyl groups direct ortho and para. The directing effects combine to strongly favor the introduction of a nitro group at the 2-position (ortho to the 4-methyl group and meta to the acetyl group), yielding 2-nitro-4,5-dimethylacetophenone .

Ketone Reduction: The ketone functional group is reduced to an ethyl group. The Wolff-Kishner reduction (using hydrazine and a strong base) is suitable as it is performed under basic conditions, which will not affect the nitro group. This step produces 1-ethyl-2,3-dimethyl-5-nitrobenzene .

Nitro Group Reduction: Finally, the nitro group is reduced to a primary amine. This can be achieved using various methods, such as catalytic hydrogenation (H₂ over Pd/C) or reduction with a metal in acid (e.g., Sn/HCl or Fe/HCl). This final step yields the target compound, This compound .

This convergent approach provides unambiguous control over the placement of each substituent, avoiding the formation of undesired isomers that could complicate a direct alkylation strategy.

Catalytic Systems in this compound Synthesis

Catalysis is fundamental in the synthesis of anilines, offering pathways to increased efficiency, selectivity, and milder reaction conditions. The synthesis of substituted anilines often employs both homogeneous and heterogeneous catalytic systems, primarily for N-alkylation reactions or the reduction of nitroarenes. researchgate.netnih.gov Despite the importance of these methods, specific applications of catalytic systems for the synthesis of this compound are not detailed in the available literature.

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is frequently used for N-alkylation of anilines. researchgate.net These systems, often based on transition metal complexes like iridium, manganese, or palladium, can facilitate the formation of C-N bonds using alcohols as alkylating agents through "borrowing hydrogen" or "hydrogen autotransfer" methodologies. acs.orgnih.gov This approach is valued for its atom economy.

While these methods are applied to a variety of anilines, no specific studies demonstrating the use of homogeneous catalysts for the direct ethylation of 4,5-dimethylaniline to produce this compound have been found. The regioselectivity of such a reaction would be a critical challenge to control, as alkylation could occur at the nitrogen atom (N-alkylation) or other positions on the aromatic ring.

Heterogeneous Catalysis for Process Efficiency

Heterogeneous catalysts are widely used in industrial chemical synthesis due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. acs.org For aniline synthesis, heterogeneous catalysts are crucial in the hydrogenation of nitroaromatics. nih.gov Catalysts such as palladium, platinum, or nickel supported on materials like carbon (Pd/C), alumina (B75360) (Pd/Al₂O₃), or silica (B1680970) are commonly employed for this transformation. nih.govacs.org

A potential route to this compound is the catalytic hydrogenation of 1-ethyl-2-nitro-4,5-dimethylbenzene. While the reduction of nitroarenes is a general and efficient method for preparing anilines, specific research detailing the catalysts, conditions, and efficiency for this particular substrate is not available. The choice of catalyst and support can significantly influence the reaction's selectivity and prevent side reactions like over-hydrogenation of the aromatic ring. nih.gov Zeolite-based catalysts have also been explored for the gas-phase synthesis of quinoline (B57606) compounds from aniline and alcohols, which sometimes predominantly yields N-alkylanilines, indicating their potential role in aniline alkylation. rsc.org

Mechanistic Insights into Catalytic Reactions

The mechanisms of catalytic aniline synthesis depend on the specific reaction. In N-alkylation of anilines with alcohols via the borrowing hydrogen mechanism, the catalyst first dehydrogenates the alcohol to form an aldehyde or ketone. This intermediate then condenses with the aniline to form an imine, which is subsequently reduced by the catalyst using the initially "borrowed" hydrogen. nih.gov

For the synthesis of anilines via nitroarene reduction, the mechanism involves the stepwise reduction of the nitro group (-NO₂) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to the amino group (-NH₂). This process occurs on the surface of the heterogeneous metal catalyst. nih.gov

While these mechanisms are well-understood for general aniline synthesis, specific mechanistic studies, including computational or kinetic analyses, for the synthesis of this compound have not been reported. Such studies would be necessary to understand the reaction pathways and optimize conditions for its selective production.

Process Optimization and Green Chemistry Considerations in this compound Production

Process optimization and the application of green chemistry principles are vital for developing sustainable and economically viable methods for chemical production. This involves tuning reaction conditions, selecting environmentally benign solvents, enhancing yields, and minimizing byproducts. rsc.org The absence of established synthetic routes for this compound in the literature means that no specific process optimization or green chemistry studies for its production have been published.

Reaction Condition Tuning and Solvent Effects

The optimization of reaction conditions such as temperature, pressure, reaction time, and catalyst loading is crucial for maximizing the yield and selectivity of a desired product. For aniline alkylation, temperature control is critical; for instance, N-alkylation of aniline with benzyl (B1604629) alcohol using certain manganese pincer complexes is optimized at 80 °C. nih.gov In catalytic nitroarene hydrogenation, temperature and hydrogen pressure are key parameters that can influence selectivity, with higher temperatures sometimes leading to over-hydrogenation and reduced aniline yield. nih.gov

The choice of solvent can also significantly impact reaction outcomes. Recent trends in green chemistry favor the use of sustainable solvents like water or deep eutectic solvents for reactions such as the alkylation of amines. rsc.orgrsc.org However, without experimental data for the synthesis of this compound, any discussion of optimal conditions or solvent effects remains purely theoretical.

Yield Enhancement and Byproduct Reduction

The primary goals of process optimization are to enhance the yield of the target molecule and reduce the formation of unwanted byproducts. In the context of synthesizing this compound, potential side reactions could include the formation of regioisomers (e.g., 3-ethyl- or 6-ethyl-4,5-dimethylaniline), over-alkylation (N,N-diethylation or further ring alkylation), or incomplete reduction of the nitro-group precursor.

Strategies to improve yield and selectivity often involve the careful selection of catalysts and reaction conditions. For example, in the N-alkylation of anilines, the choice of catalyst can control whether mono- or di-alkylation is favored. nih.gov Similarly, in nitroarene reduction, modifying the catalyst support or metal particle size can help prevent the formation of byproducts from the hydrogenation of the aromatic ring. nih.gov As there are no published reports on the synthesis of this compound, data on its yield and the strategies for byproduct reduction are not available.

Below is a hypothetical data table illustrating the kind of information that would be generated from process optimization studies, which is currently unavailable for this compound.

Hypothetical Data Table for Synthesis Optimization No specific data is available for this compound. The table below is for illustrative purposes only.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Catalyst A | Toluene | 80 | 12 | - |

| 2 | Catalyst A | Ethanol | 80 | 12 | - |

| 3 | Catalyst B | Toluene | 100 | 8 | - |

Sustainable Synthesis Approaches for this compound

The development of sustainable synthetic routes for fine and specialty chemicals is a cornerstone of modern green chemistry. For a compound such as this compound, while specific green synthesis protocols are not extensively documented in publicly available literature, sustainable approaches can be extrapolated from established green methodologies for the synthesis of analogous aniline derivatives. These approaches focus on the use of renewable feedstocks, minimization of hazardous reagents and waste, and the application of energy-efficient catalytic processes.

A hypothetical sustainable synthesis of this compound can be envisioned through several key transformations, each optimized for environmental compatibility. A plausible route could involve the catalytic amination of 2-ethyl-4,5-dimethylphenol (B3049834) or the reduction of a corresponding nitroaromatic precursor, with each step incorporating principles of green chemistry.

Catalytic Reductive Amination of 2-Ethyl-4,5-dimethylphenol

A promising sustainable pathway could commence with 2-ethyl-4,5-dimethylphenol, which is a known compound. The conversion of phenols to anilines is a crucial industrial process, and greener methods are continuously being developed.

One sustainable approach involves the direct reductive amination of 2-ethyl-4,5-dimethylphenol. This method would utilize ammonia as the nitrogen source in the presence of a heterogeneous catalyst and a reducing agent, ideally molecular hydrogen. This process avoids the use of stoichiometric and often toxic reagents.

Table 1: Comparison of Catalytic Systems for Reductive Amination of Phenols

| Catalyst System | Reducing Agent | Solvent | Key Advantages | Challenges |

|---|---|---|---|---|

| Ni-based catalysts | H₂ | Water or solvent-free | Cost-effective, high activity | Potential for catalyst leaching and deactivation |

| Pd/C or Pt/C | H₂ | Ethanol, Water | High efficiency and selectivity | Cost of precious metals |

| Bimetallic catalysts (e.g., Ni-Cu) | H₂ | Solvent-free | Enhanced stability and selectivity | Complex catalyst preparation |

Catalytic Reduction of a Nitroaromatic Precursor

Another viable and common strategy for aniline synthesis is the reduction of the corresponding nitro compound, in this case, 1-ethyl-2,3-dimethyl-5-nitrobenzene. Traditional methods often employ stoichiometric reducing agents like iron or tin in acidic media, which generate significant amounts of waste. Sustainable alternatives focus on catalytic hydrogenation.

Catalytic transfer hydrogenation is another green alternative, utilizing hydrogen donors like formic acid, ammonium formate (B1220265), or isopropanol (B130326) in the presence of a catalyst. This method avoids the need for high-pressure hydrogen gas.

Furthermore, recent advancements have explored the use of biocatalysis for nitro reduction. Nitroreductase enzymes can efficiently catalyze the reduction of nitroaromatics to anilines under mild, aqueous conditions, representing a highly sustainable and selective approach. nih.govacs.org

Table 2: Sustainable Methods for Nitroarene Reduction

| Method | Catalyst/Reagent | Key Features | Potential for this compound Synthesis |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ with Pd/C, Pt/O₂, Raney Ni | High atom economy, clean byproduct (water) | Highly applicable, potential for high yield and purity |

| Catalytic Transfer Hydrogenation | Formic acid, Ammonium formate with Pd/C | Avoids high-pressure H₂, milder conditions | Good alternative with readily available hydrogen donors |

| Biocatalysis | Nitroreductase enzymes | Aqueous medium, high selectivity, ambient temperature and pressure | Potentially the most sustainable route, requires enzyme development for specific substrate |

Sustainable Alkylation Strategies

Should the synthesis pathway involve the introduction of the ethyl or methyl groups onto an aniline precursor, sustainable alkylation methods are crucial. Traditional alkylations often use alkyl halides, which are toxic and produce salt byproducts. Greener alternatives include:

Alkylation with Alcohols: Using alcohols as alkylating agents is highly atom-economical, with water being the only byproduct. This reaction is typically catalyzed by transition metal complexes.

Reductive Amination: The reaction of an aniline with an aldehyde (e.g., acetaldehyde (B116499) for ethylation) followed by in-situ reduction of the resulting imine is a highly efficient and selective method for N-alkylation.

By integrating these sustainable methodologies, a synthetic route for this compound can be designed to be more environmentally benign, safer, and more efficient than traditional synthetic pathways. The focus remains on maximizing atom economy, minimizing waste, and utilizing renewable and non-toxic reagents and catalysts.

Chemical Reactivity, Transformation, and Reaction Mechanisms of 2 Ethyl 4,5 Dimethylaniline

Electrophilic Aromatic Substitution Reactions

The amino group and the two methyl groups in 2-Ethyl-4,5-dimethylaniline are ortho-, para-directing and activating substituents. This makes the aromatic ring highly nucleophilic and prone to electrophilic aromatic substitution. The substitution pattern of this compound, with the 2-ethyl, 4-methyl, and 5-methyl groups, sterically and electronically influences the position of incoming electrophiles. The positions ortho and para to the strongly activating amino group are the most likely sites for substitution. Given the existing substituents, the primary positions for electrophilic attack would be the C3 and C6 positions.

Due to the high reactivity of the aniline (B41778) ring, polysubstitution is a common challenge in these reactions. To achieve monosubstitution, it is often necessary to first protect the amino group, for instance, by converting it into an amide (acetanilide derivative). This moderates the activating effect of the amino group and allows for more controlled substitution.

Typical electrophilic aromatic substitution reactions for anilines include halogenation, nitration, and sulfonation. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the behavior of other polysubstituted anilines.

Nucleophilic Substitution Pathways

Direct nucleophilic aromatic substitution on the unsubstituted ring of this compound is generally not feasible due to the electron-rich nature of the benzene (B151609) ring. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack, which are absent in this molecule.

However, nucleophilic substitution can occur on derivatives of this compound. For instance, if a leaving group, such as a halogen, is introduced onto the aromatic ring via electrophilic substitution, it can subsequently be displaced by a nucleophile. The success of such reactions would depend on the reaction conditions and the nature of the nucleophile and the leaving group.

Oxidation and Reduction Chemistry

The electron-rich nature of this compound makes it susceptible to oxidation at both the nitrogen atom and the aromatic ring.

N-Oxidation Pathways and Reactive Intermediate Formation (e.g., N-hydroxylamines, nitrenium ions)

The oxidation of the amino group is a primary metabolic and chemical transformation pathway for anilines. This process can lead to the formation of several reactive intermediates. The initial step often involves the formation of an N-hydroxylamine. This can be achieved using various oxidizing agents, including peroxy acids.

The N-hydroxylamine intermediate is often unstable and can be further oxidized or rearranged. One significant pathway involves the formation of a highly reactive nitrenium ion. The formation of the nitrenium ion is facilitated by the delocalization of the positive charge onto the aromatic ring, a process that is enhanced by the electron-donating alkyl substituents present in this compound. These nitrenium ions are potent electrophiles and are implicated in the covalent binding of aniline derivatives to biological macromolecules.

Quinone Imine Formation and Redox Cycling Mechanisms

Oxidation of this compound can also lead to the formation of quinone imines. This transformation can occur through the oxidation of an intermediate aminophenol, which itself can be formed via ring oxidation. The resulting quinone imines are electrophilic and can participate in various cellular interactions.

Furthermore, these quinone imines can undergo redox cycling. This process involves the reduction of the quinone imine back to the aminophenol, which can then be re-oxidized. This cycle can lead to the continuous production of reactive oxygen species (ROS), contributing to oxidative stress. The specific substitution pattern of this compound will influence the stability and reactivity of the corresponding quinone imine.

Derivatization Reactions and Functional Group Transformations

The amino group of this compound is a key site for various derivatization reactions, allowing for the modification of its chemical properties and the synthesis of more complex molecules.

Amine Functionalization (e.g., Acylation, Sulfonylation)

The primary amine functionality of this compound readily undergoes acylation and sulfonylation reactions.

Acylation: Reaction with acylating agents such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base (like pyridine (B92270) or sodium carbonate) yields the corresponding N-acyl derivative. This reaction is commonly used to protect the amino group during other transformations, such as electrophilic aromatic substitution, to prevent over-reaction and control regioselectivity. The resulting amide is less basic and less activating towards the aromatic ring than the parent amine.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base, leads to the formation of a sulfonamide. These derivatives are often crystalline solids and can be used for the characterization of the parent amine. The sulfonylation reaction is a reliable method for the functionalization of the amino group.

Advanced Spectroscopic and Analytical Characterization of 2 Ethyl 4,5 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For 2-Ethyl-4,5-dimethylaniline, ¹H NMR and ¹³C NMR, supplemented by two-dimensional techniques, are essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals allow for the precise assignment of each proton.

Aromatic Protons: The molecule has two aromatic protons, which are expected to appear as singlets due to their separation from other protons on the ring. The proton at the C3 position (H-3) would be adjacent to the ethyl group, while the proton at the C6 position (H-6) is adjacent to the amino group. Their distinct electronic environments would result in separate signals in the aromatic region of the spectrum (typically δ 6.5-7.5 ppm).

Amino Protons (-NH₂): The two protons of the primary amine group are expected to produce a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature but typically appears in the δ 3.0-5.0 ppm range.

Ethyl Group Protons (-CH₂CH₃): The ethyl group gives rise to two distinct signals. The methylene (B1212753) (-CH₂) protons, being adjacent to the aromatic ring, would appear as a quartet due to coupling with the three neighboring methyl protons. The methyl (-CH₃) protons would appear as a triplet, coupling with the two adjacent methylene protons.

Methyl Group Protons (-CH₃): The two methyl groups attached to the aromatic ring at positions C4 and C5 are in different chemical environments and are expected to appear as two separate singlets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~6.8 | Singlet | 1H | Ar-H (H-3 or H-6) |

| ~6.6 | Singlet | 1H | Ar-H (H-6 or H-3) |

| ~3.5 | Broad Singlet | 2H | -NH₂ |

| ~2.6 | Quartet | 2H | -CH₂CH₃ |

| ~2.2 | Singlet | 3H | Ar-CH₃ (C4 or C5) |

| ~2.1 | Singlet | 3H | Ar-CH₃ (C5 or C4) |

Note: The chemical shifts are estimated based on typical values for substituted anilines and may vary based on solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon atoms within the molecule. For this compound, a total of ten distinct carbon signals are expected, corresponding to the ten carbon atoms in the structure.

Aromatic Carbons: Six signals are anticipated in the aromatic region (δ 110-150 ppm). The carbon atom attached to the amino group (C1) is expected to be significantly shielded, while the other substituted carbons (C2, C4, C5) will have chemical shifts influenced by their respective alkyl substituents. The two carbons bearing a hydrogen atom (C3 and C6) will also show distinct signals.

Aliphatic Carbons: Four signals are expected in the aliphatic region (δ 10-30 ppm). These correspond to the methylene and methyl carbons of the ethyl group and the two methyl carbons attached to the aromatic ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~145 | C1 |

| ~135 | C4 or C5 |

| ~133 | C5 or C4 |

| ~130 | C2 |

| ~128 | C6 |

| ~118 | C3 |

| ~24 | -CH₂CH₃ |

| ~19 | Ar-CH₃ (C4 or C5) |

| ~18 | Ar-CH₃ (C5 or C4) |

Note: Chemical shifts are estimated and can vary with experimental conditions.

To confirm the assignments made from 1D NMR spectra and to elucidate the complete bonding network, two-dimensional (2D) NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key correlation would be observed between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for establishing the substitution pattern on the aromatic ring. For instance, HMBC would show correlations from the H-3 proton to carbons C1, C2, C4, and C5, and from the ethyl methylene protons to carbons C1, C2, and C3, thereby confirming the arrangement of the substituents. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure based on its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the molecular formula is C₁₀H₁₅N. HRMS analysis would be used to confirm this composition by measuring the exact mass of the molecular ion ([M+H]⁺ in positive ion mode).

Molecular Formula: C₁₀H₁₅N

Calculated Monoisotopic Mass: 149.12045 g/mol

Expected HRMS Result ([M+H]⁺): 150.12828 m/z

An experimental HRMS value matching this calculated mass to within a few parts per million (ppm) would provide strong evidence for the proposed elemental formula.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation of this compound is expected to follow characteristic pathways for alkyl-substituted anilines.

A primary and highly characteristic fragmentation pathway for ethyl-substituted aromatic compounds is benzylic cleavage. nih.gov This involves the loss of a methyl radical (•CH₃) from the ethyl group, resulting in the formation of a stable secondary benzylic carbocation. This fragment is often the base peak or one of the most abundant peaks in the spectrum.

Table 3: Predicted MS/MS Fragmentation Data for this compound

| m/z (Predicted) | Ion Formula | Fragment Lost | Description |

|---|---|---|---|

| 150.13 | [C₁₀H₁₆N]⁺ | - | Protonated Molecular Ion ([M+H]⁺) |

| 134.10 | [C₉H₁₂N]⁺ | •CH₃ | Loss of a methyl radical from the ethyl group (Benzylic cleavage) |

The analysis of these fragment ions allows for the confirmation of the presence and position of the ethyl and methyl substituents on the aniline (B41778) core, complementing the data obtained from NMR spectroscopy.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These methods are instrumental in identifying functional groups and investigating the conformational landscape of this compound.

Characteristic Functional Group Vibrations

The amino group gives rise to two prominent N-H stretching vibrations. cdnsciencepub.com The asymmetric stretch typically appears at a higher frequency than the symmetric stretch. cdnsciencepub.com The C-H stretching vibrations from the aromatic ring are generally observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methyl groups appear in the 2850-2980 cm⁻¹ region. core.ac.uk The C-N stretching vibration is also a key indicator, though its position can vary. materialsciencejournal.org Vibrations associated with the aromatic ring, such as C=C stretching and C-H in-plane and out-of-plane bending, provide further structural confirmation. materialsciencejournal.orgcore.ac.uk

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amino (-NH₂) | Asymmetric Stretch | 3450 - 3500 | IR, Raman |

| Symmetric Stretch | 3350 - 3400 | IR, Raman | |

| Scissoring (Bending) | 1600 - 1650 | IR | |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Out-of-plane Bending | 800 - 950 | IR | |

| Aliphatic C-H | Asymmetric/Symmetric Stretch | 2850 - 2980 | IR, Raman |

| Aromatic C=C | Stretching | 1450 - 1600 | IR, Raman |

Note: These are approximate ranges based on data from similar aniline derivatives.

Molecular Conformation Studies

Vibrational spectroscopy is a powerful tool for studying the molecular conformation of substituted anilines. The orientation of the amino group and the alkyl substituents relative to the benzene (B151609) ring can be inferred from subtle shifts in vibrational frequencies and changes in band intensity. cdnsciencepub.comacs.org For instance, steric hindrance between the ortho-ethyl group and the amino group can influence the planarity of the amino group with respect to the aromatic ring. cdnsciencepub.com This can affect the extent of conjugation between the nitrogen lone pair and the ring's π-electron system, which in turn alters the force constants of the N-H and C-N bonds. cdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org For aromatic compounds like this compound, the spectrum is dominated by transitions involving the π-electrons of the benzene ring and the non-bonding (n) electrons of the amino group.

The primary electronic transitions observed are π → π* and n → π. The π → π transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are typically responsible for the most intense absorption bands in aromatic systems. uobabylon.edu.iq The n → π* transition involves promoting a non-bonding electron from the nitrogen atom's lone pair into an antibonding π* orbital of the aromatic ring. libretexts.org This transition is generally weaker (lower molar absorptivity) than the π → π* transitions. libretexts.org

The presence of the amino group and alkyl substituents on the benzene ring acts to modify the electronic transitions of the parent benzene chromophore. These groups are auxochromes, which cause a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) and an increase in absorption intensity (a hyperchromic effect). uomustansiriyah.edu.iq The alkyl groups (ethyl and methyl) contribute to this shift through their electron-donating inductive effects. The amino group provides a more significant bathochromic shift due to the conjugation of its lone pair of electrons with the aromatic π-system. uomustansiriyah.edu.iq In an acidic medium, protonation of the amino group would lead to a loss of this conjugation, resulting in a shift to shorter wavelengths (a hypsochromic or blue shift). uomustansiriyah.edu.iq

Table 2: Expected Electronic Transitions and Absorption Maxima for this compound

| Transition | Chromophore | Expected λmax (nm) | Notes |

|---|---|---|---|

| π → π* | Substituted Benzene Ring | ~250 - 265 | Primary, high-intensity band. |

Note: λmax values are estimates based on aniline (λmax ≈ 280 nm) and N,N-dimethylaniline, and will vary with the solvent used. uomustansiriyah.edu.iqresearchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for quantifying its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds like aromatic amines. For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

Table 3: Typical HPLC Parameters for Analysis of Dimethylaniline Analogs

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water/Aqueous Buffer |

| Flow Rate | 0.8 - 1.2 mL/min |

| Detection | UV-Vis Detector (set at λmax) |

| Temperature | Ambient or controlled (e.g., 25-30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile compounds like this compound. The method combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

In a typical GC-MS analysis, the sample is first vaporized and injected into the GC, where it travels through a capillary column. A common stationary phase for this type of analysis is a 5% phenyl methyl siloxane column, which separates compounds based on their boiling points and polarity. libretexts.org After separation, the molecules enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum, which shows the mass-to-charge ratio of the molecular ion and its characteristic fragment ions, serves as a unique chemical fingerprint for identification. This technique is invaluable for confirming the identity of the compound and for detecting and identifying trace-level impurities in a sample. researchgate.net In some cases, chemical derivatization may be used prior to analysis to improve the chromatographic properties or volatility of the analyte. acs.org

Table 4: Typical GC-MS Parameters for Aniline Derivative Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm) with a 5% phenyl methyl siloxane stationary phase |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature ramp (e.g., starting at 60°C, ramping to 250°C) |

| Ionization Mode | Electron Impact (EI, 70 eV) |

| Detection | Mass Spectrometer (scanning a mass range, e.g., 40-300 amu) |

Source: Adapted from general methods for aniline and dimethylaniline analysis. libretexts.orgresearchgate.net

Challenges in Isomer Separation and Quantification

The analytical challenge in the study of this compound lies significantly in the separation and quantification of its various structural isomers. Positional isomers of substituted anilines, such as the xylidines (dimethylanilines) and ethylanilines, often exhibit very similar physicochemical properties, which complicates their differentiation using standard analytical techniques. nih.gov The separation of these isomers is crucial as their toxicological and chemical properties can vary significantly.

Chromatographic techniques are the primary methods employed for the separation of aniline derivatives. However, the similar retention times of isomers in both gas chromatography (GC) and high-performance liquid chromatography (HPLC) present a considerable hurdle. lcms.czthermofisher.com For instance, in many GC separations, the elution times of specific amine isomers can differ by mere seconds, falling within the statistical variability of the method and leading to potential misidentification. lcms.cz Liquid chromatography often provides a more reliable and efficient separation of structural isomers. lcms.cz

Several advanced chromatographic strategies have been developed to overcome these challenges:

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for separating aniline and its derivatives. nih.govnih.gov The choice of mobile phase composition, including pH and organic modifiers, is critical. For a series of aniline and its substituted derivatives, optimal separation was achieved using a mobile phase of 0.119 M sodium dodecyl sulfate (B86663) (SDS) and 53% v/v methanol, which allowed for full resolution. nih.gov The development of such methods often requires extensive optimization. nih.gov

Supercritical Fluid Chromatography (SFC): SFC has proven effective for the separation of all six dimethylaniline (DMA) isomers without the need for derivatization. nih.gov When coupled with tandem mass spectrometry (SFC-ESI-MS/MS), this method provides selective and sensitive detection, even in complex matrices. nih.gov

Capillary Zone Electrophoresis (CZE): CZE offers another powerful technique for separating isomers. For nitroaniline isomers, baseline separation can be achieved by optimizing parameters such as the pH of the running buffer, separation voltage, and concentration of additives like sodium dodecyl sulfate (SDS). researchgate.netresearchgate.net

Quantification also presents challenges, often stemming from co-elution and matrix interference. The use of mass spectrometry (MS) as a detector, particularly tandem MS, is often necessary for selective quantification. nih.govlcms.cz For instance, an LC-tandem MS method has been developed for the quantitative determination of 26 aromatic amines, demonstrating good linearity and low detection limits. lcms.cz

Table 1: Comparison of Analytical Techniques for Aniline Isomer Separation

| Technique | Common Column/Stationary Phase | Key Separation Parameters | Advantages | Common Challenges |

|---|---|---|---|---|

| HPLC | C18 Reverse-Phase | Mobile phase composition (e.g., methanol/water ratio), pH, additives (e.g., SDS) | Robust, versatile, avoids derivatization for polar analytes | Co-elution of closely related isomers, requires careful method development |

| GC-MS | Capillary columns (e.g., DB-5ms) | Temperature programming, carrier gas flow rate | High resolution, sensitive detection with MS | Polar analytes may require derivatization, very similar isomers can still co-elute |

| SFC-MS | Various packed columns | Supercritical fluid (e.g., CO2) composition, pressure, temperature | Fast separations, no derivatization needed for DMA isomers | Requires specialized equipment |

| CZE | Fused-silica capillary | Buffer pH, voltage, concentration of micelles (e.g., SDS) | High efficiency, small sample volume | Lower concentration sensitivity compared to LC-MS |

X-ray Diffraction (XRD) for Crystalline Structure Determination

Crystallographic studies of dimethylaniline derivatives reveal detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding. iucr.orgresearchgate.net For example, the crystal structure analysis of 2-bromo-4,6-dimethylaniline, an ortho-substituted dimethylaniline, showed the formation of hydrogen-bonded chains in the solid state. iucr.org Such analyses are crucial for understanding structure-property relationships. iucr.org

The process for determining the crystal structure of this compound would involve these key steps:

Crystal Growth: A single crystal of high quality is grown from a suitable solvent.

Data Collection: The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined to yield the final atomic positions, bond lengths, and angles.

The resulting crystallographic data provides precise insights into the molecular geometry. For instance, in a study of N,N′-bis(2,4-dimethylphenyl)piperazine, the aromatic rings were found to be twisted relative to the central piperazine (B1678402) ring. iucr.org Similar steric effects from the ethyl and methyl groups on the phenyl ring of this compound would be expected to influence its conformation and crystal packing.

Table 2: Illustrative Crystallographic Data for a Substituted Aniline Derivative (2-bromo-4,6-dimethylaniline)

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₀BrN |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 4.56 Å, b = 12.34 Å, c = 14.56 Å |

| Volume (V) | 820.1 ų |

| Key Intermolecular Interactions | Hydrogen-bonded chains, Halogen-halogen interactions |

Note: This data is for a related compound and serves to illustrate the type of information obtained from an XRD study. Data extracted from a study on 2,4-dimethylaniline (B123086) derivatives. iucr.org

This structural information is invaluable for crystal engineering, understanding polymorphism, and correlating molecular structure with macroscopic properties. iucr.org

Computational Chemistry and Theoretical Investigations of 2 Ethyl 4,5 Dimethylaniline

Electronic Structure Calculations (e.g., Density Functional Theory (DFT))

No specific Density Functional Theory (DFT) studies on 2-Ethyl-4,5-dimethylaniline have been found. Such studies would typically provide insights into the electronic properties of the molecule.

Optimization of Molecular Geometry and Conformational Analysis

Detailed reports on the optimized molecular geometry, including bond lengths, bond angles, and conformational analysis of this compound, are not available in the reviewed literature. This analysis would be essential to determine the most stable three-dimensional structure of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

Specific calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound have not been published. This data is crucial for understanding the molecule's reactivity, including its electron-donating and accepting capabilities.

Molecular Electrostatic Potential (MEP) Mapping

There are no available Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map would illustrate the charge distribution and identify the electrophilic and nucleophilic sites within the molecule.

Thermochemical and Kinetic Studies

Comprehensive thermochemical and kinetic studies based on computational methods for this compound are absent from the scientific literature.

Reaction Energy Profiles and Transition State Analysis

No studies detailing reaction energy profiles or the analysis of transition states for reactions involving this compound were identified. This information is key to understanding the mechanisms of chemical reactions.

Prediction of Reaction Pathways and Rates

Without transition state analysis and energy profiles, the prediction of specific reaction pathways and their corresponding rates for this compound cannot be provided.

Solvation Models and Environmental Effects on Electronic Properties

In computational chemistry, solvation models are crucial for understanding how a solvent environment influences the behavior and properties of a molecule. For a substituted aniline (B41778) like this compound, the surrounding solvent can significantly alter its electronic structure, reactivity, and spectral properties. Theoretical investigations employ various models, primarily implicit solvation models, to simulate these environmental effects efficiently.

Implicit or continuum solvation models treat the solvent as a continuous medium with specific dielectric properties rather than modeling individual solvent molecules. wikipedia.org This approach offers a balance between computational cost and accuracy, making it feasible to study complex molecules in solution. wikipedia.orgucsb.edu Commonly used models include the Polarizable Continuum Model (PCM) and its variants, such as the Conductor-like PCM (C-PCM) and the Integral Equation Formalism PCM (IEF-PCM), as well as the Solvation Model based on Density (SMD). wikipedia.orggoogle.comfaccts.de These models create a cavity in the dielectric continuum that represents the solute molecule, and the solute's charge distribution polarizes the surrounding medium, which in turn creates a reaction field that affects the solute's electronic properties. faccts.de

The choice of solvent significantly impacts electronic properties such as the dipole moment. For instance, the dipole moment of a polar molecule like an aniline derivative generally increases in solvents with higher dielectric constants due to stabilization of the charge-separated state. researchgate.net Computational studies on related aniline derivatives show that properties like oxidation potentials are also highly sensitive to the solvent environment. umn.eduresearchgate.net The application of these models allows for the prediction of solvatochromic shifts, which are changes in the UV-Vis absorption spectra of a compound when dissolved in different solvents. ucsb.edu For this compound, moving from a non-polar to a polar solvent would be expected to shift its absorption bands, a phenomenon that can be accurately predicted using time-dependent density functional theory (TD-DFT) combined with a continuum solvation model. rsc.orgresearchgate.net

The table below illustrates how the calculated dipole moment of a related compound, 4-phenylmorpholine (B1362484), varies with the solvent, demonstrating the significant influence of the environment on electronic properties. A similar trend would be expected for this compound.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) of 4-phenylmorpholine researchgate.net |

|---|---|---|

| Cyclohexane | 2.02 | 2.28 |

| Chloroform | 4.81 | 2.71 |

| Tetrahydrofuran (THF) | 7.58 | 2.84 |

| Dichloromethane | 8.93 | 2.88 |

| Acetone | 20.70 | 2.99 |

| Methanol | 32.70 | 3.03 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property, such as toxicity. nih.govmdpi.com For aromatic amines like this compound, QSAR models can be developed to predict outcomes like carcinogenicity, mutagenicity, or environmental toxicity without the need for extensive experimental testing. oup.comresearchgate.net

The development of a robust QSAR model involves several key steps. First, a dataset of molecules with known activities is compiled. Then, for each molecule, a set of numerical values known as molecular descriptors is calculated. ucsb.edu These descriptors quantify various aspects of the molecule's structure, including its physicochemical, electronic, and topological properties. Finally, statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the observed activity. nih.govnih.gov

For substituted anilines and phenols, QSAR studies have successfully predicted aquatic toxicity. researchgate.netresearchgate.netnih.gov Key descriptors in these models often include:

Hydrophobicity (log Kow or logP): This describes the partitioning of a compound between n-octanol and water and is crucial for modeling how a substance might be absorbed and distributed in a biological system. researchgate.net

Electronic Descriptors: These are derived from quantum chemical calculations and include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). ucsb.eduscientific.net These frontier orbitals are related to the molecule's ability to donate or accept electrons, which is often central to its mechanism of action and reactivity. oup.comscientific.net

Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule. researchgate.net

Studies on the carcinogenicity of aromatic amines have shown that their biological action is linked to metabolic activation, a process that can be modeled using electronic reactivity parameters like EHOMO and ELUMO. oup.com A QSAR model for this compound would therefore calculate these and other relevant descriptors to predict its potential biological effects based on models built from similar aromatic amines.

The table below lists common descriptors used in QSAR modeling for aromatic amines and their significance.

| Descriptor Category | Example Descriptor | Significance in QSAR Models ucsb.edu |

|---|---|---|

| Hydrophobic | logP (Octanol-Water Partition Coefficient) | Models transport and distribution in biological systems. researchgate.net |

| Electronic | EHOMO (Energy of Highest Occupied Molecular Orbital) | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to the molecule's ability to accept electrons (electrophilicity). | |

| Steric/Topological | Molecular Weight (MW) | Represents the overall size of the molecule. |

| Constitutional | Number of H-bond donors/acceptors | Quantifies potential for hydrogen bonding interactions. |

| Quantum Chemical | Dipole Moment | Describes the polarity and potential for dipole-dipole interactions. researchgate.net |

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Dipole-Dipole Interactions)

The analysis of intermolecular interactions is fundamental to understanding the physical properties of this compound, such as its boiling point, solubility, and crystal packing, as well as its interactions with biological targets. mdpi.comnih.gov Computational methods provide powerful tools to characterize and quantify these non-covalent forces.

Hydrogen Bonding: The primary amine (-NH2) group in this compound is a key functional group capable of participating in hydrogen bonds. It can act as a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). Computational studies on substituted anilines have shown that the presence of substituents on the aromatic ring significantly influences the hydrogen-bonding capabilities of the amine group. rsc.orgcityu.edu.hk For example, electron-donating groups (like the ethyl and methyl groups in this compound) generally increase the hydrogen-bond basicity of the nitrogen atom. researchgate.net Theoretical methods such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (AIM) analysis are employed to investigate the nature of these interactions, providing insights into bond strength and electron density transfer. rsc.orgtandfonline.com

Other important interactions include π-π stacking, where the aromatic rings of two molecules interact, and van der Waals forces, which are ubiquitous attractive forces between all molecules. Computational analysis can map the molecular electrostatic potential (MEP) onto the electron density surface to visualize electron-rich and electron-poor regions, predicting sites for intermolecular interactions.

The table below summarizes the primary intermolecular interactions involving this compound and the computational methods used for their analysis.

| Interaction Type | Relevant Functional Group(s) | Common Computational Analysis Methods |

|---|---|---|

| Hydrogen Bonding | -NH2 (Amino group) | Natural Bond Orbital (NBO), Atoms in Molecules (AIM), Geometric analysis. rsc.orgtandfonline.com |

| Dipole-Dipole Interactions | Entire polar molecule | Dipole moment calculation (DFT, HF), Molecular Electrostatic Potential (MEP) mapping. |

| π-π Stacking | Aromatic Ring | Analysis of crystal packing, Energy decomposition analysis. mdpi.com |

| Van der Waals Forces | Entire molecule (especially alkyl groups) | Included in most high-level quantum chemical calculations. |

Applications in Advanced Materials Science and Catalysis Involving 2 Ethyl 4,5 Dimethylaniline

Polymerization Studies and Development of Conducting Poly(dimethylaniline) Derivatives

There is a significant body of research on the polymerization of aniline (B41778) and its various derivatives to produce conducting polymers. These materials are of interest for their electronic properties and potential applications in areas such as sensors, anti-corrosion coatings, and electronic devices. The investigation into substituted anilines, including dimethylaniline isomers, aims to modify and improve the properties of the resulting polymers, such as solubility, processability, and electrochemical stability.

Electrochemical Polymerization Mechanisms

The electrochemical polymerization of aniline derivatives typically involves the oxidation of the monomer at an electrode surface to form radical cations. These reactive species then couple to form dimers, oligomers, and ultimately a polymer film that deposits on the electrode. The mechanism is influenced by factors such as the solvent, electrolyte, pH, and the applied potential or current. The substitution pattern on the aniline ring significantly affects the polymerization process and the properties of the resulting polymer. However, no specific studies detailing the electrochemical polymerization mechanism of 2-Ethyl-4,5-dimethylaniline have been found.

Fabrication of Polymeric Nanocomposites

Polymer nanocomposites, which involve dispersing nanoparticles within a polymer matrix, often exhibit enhanced mechanical, thermal, and electrical properties compared to the pure polymer. Conducting polymers derived from aniline derivatives are used to create nanocomposites with materials like carbon nanotubes, graphene oxide, and metal oxides for applications in supercapacitors, sensors, and electromagnetic interference shielding. The fabrication methods and the resulting properties are highly dependent on the specific polymer and nanoparticle combination. Information regarding the fabrication of nanocomposites using a poly(this compound) matrix is not available.

Structure-Property Relationships in Polymeric Materials

The relationship between the chemical structure of a polymer and its physical and chemical properties is a fundamental aspect of materials science. For polyaniline derivatives, the nature and position of substituents on the aromatic ring influence the polymer's conductivity, solubility, morphology, and stability. For instance, the introduction of alkyl groups can enhance solubility in organic solvents but may also affect the polymer's conductivity and packing. Without experimental or theoretical data on poly(this compound), it is not possible to delineate its specific structure-property relationships.

Role as a Synthetic Building Block for Complex Organic Molecules

Aniline and its derivatives are versatile building blocks in organic synthesis, serving as precursors for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of this compound would make it a unique starting material for the synthesis of targeted organic compounds. However, there are no documented examples in the searched literature of its use as a synthetic building block.

Catalytic Applications and Ligand Design in Organic Synthesis

Substituted anilines are also important in the field of catalysis, often as precursors for the synthesis of ligands for metal catalysts. The electronic and steric properties of the aniline derivative can be tuned to influence the activity and selectivity of the catalyst. The specific arrangement of ethyl and dimethyl groups in this compound could potentially be exploited in ligand design for various catalytic transformations. Nevertheless, no research has been found that explores its application in catalysis or as a component of a ligand.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data for the chemical compound This compound concerning the detailed molecular mechanisms outlined in your request. While extensive research exists for structurally related alkylanilines, such as other isomers of dimethylaniline and ethylaniline, the strict requirement to focus solely on this compound prevents the extrapolation of those findings to generate a scientifically accurate article for your specific topic.

The available research on analogous compounds suggests that the biological activity of alkylanilines often involves metabolic activation to reactive intermediates. These intermediates can then lead to various genotoxic effects. Key mechanisms that have been investigated for related compounds include:

Metabolic Activation: Cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2A6, are often involved in the initial N-hydroxylation of alkylanilines. mit.edunih.gov This is a critical first step in forming reactive metabolites. Subsequent activation can be catalyzed by phase II enzymes like N-acetyltransferases (NATs) or sulfotransferases (SULTs). mit.edunih.gov

DNA Adduct Formation: The reactive metabolites of some alkylanilines, such as N-hydroxy-arylamines, can form electrophilic nitrenium ions that covalently bind to DNA, forming DNA adducts. nih.govacs.org Studies on compounds like 3,5-dimethylaniline (B87155) have identified specific adducts with deoxyguanosine, deoxyadenosine, and deoxycytidine. nih.gov These adducts are considered a primary mechanism of mutagenesis for many aromatic amines.

Reactive Oxygen Species (ROS) Generation: An alternative pathway to toxicity for some dimethylaniline isomers involves the formation of aminophenol/quinone imine structures. nih.govresearchgate.net These intermediates can undergo redox cycling, a process that generates reactive oxygen species (ROS). nih.govnih.govmdpi.com The resulting oxidative stress can lead to cellular damage, including DNA strand breaks. nih.gov

Genotoxicity: The formation of DNA adducts and oxidative DNA damage are key events in the genotoxicity of these compounds. nih.gov In vitro models, such as specially engineered Chinese hamster ovary (CHO) cells that express human metabolic enzymes (e.g., CYP1A2 and NATs), are crucial tools for dissecting these mechanistic pathways and assessing mutagenicity. nih.govnih.gov

However, without specific studies on This compound , it is not possible to provide a detailed and accurate account of its specific interactions with DNA, its potential to generate ROS, or its precise engagement with biological macromolecules as requested. The biological activity and metabolic pathways of aniline derivatives can be highly dependent on the specific substitution pattern on the aromatic ring. mit.edu

Due to the strict constraints of the request to focus solely on this compound and the absence of specific data in the scientific literature for this compound, we are unable to generate the requested article.

Molecular Mechanisms of Biological Interaction and Activity of 2 Ethyl 4,5 Dimethylaniline and Its Derivatives

Mechanistic Genotoxicity Studies

DNA Damage Pathway Analysis

The genotoxicity of substituted anilines, including compounds structurally related to 2-Ethyl-4,5-dimethylaniline, is primarily linked to their metabolic activation into reactive intermediates capable of interacting with DNA. The primary pathway involves enzymatic oxidation of the amino group, leading to the formation of N-hydroxyarylamines. This bioactivation is often mediated by cytochrome P450 enzymes, particularly CYP1A2.

The resulting N-hydroxylamine metabolite can then undergo further activation. One significant route is O-acetylation, catalyzed by N-acetyltransferase (NAT) enzymes, which converts the N-hydroxylamine into a more reactive N-acetoxyarylamine. This intermediate is unstable and can spontaneously break down to form a highly electrophilic nitrenium ion. The nitrenium ion is a potent electrophile that can readily attack nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, to form covalent DNA adducts. These adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication if not properly repaired, which is a critical step in the initiation of carcinogenesis.

Another pathway for DNA damage involves the oxidation of the parent aniline (B41778) or its metabolites, which can lead to the formation of quinone imines. This process can generate reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. nih.gov The overproduction of ROS induces a state of oxidative stress within the cell, leading to oxidative damage to cellular macromolecules, including DNA. nih.gov This can result in single- and double-strand DNA breaks and the formation of oxidized bases like 8-oxo-2'-deoxyguanosine (8-oxodG), a well-known biomarker for oxidative DNA damage. Studies on isomers like 3,4-dimethylaniline (B50824) have shown concentration-dependent increases in ROS and the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks. nih.gov

The specific substitution pattern on the aniline ring, such as the ethyl and methyl groups in this compound, significantly influences the rate and pathways of metabolic activation and, consequently, the genotoxic potential. Genotoxicity has been established as a general property for many aniline derivatives. nih.gov For instance, studies on various dimethylaniline (DMA) and trimethylaniline (TMA) isomers have consistently shown evidence of genetic toxicity. 2,4,5-trimethylaniline (B89559) is reported to be mutagenic in Salmonella typhimurium and cultured rat fibroblasts. ca.gov Similarly, various dialkylsubstituted anilines have demonstrated weak mutagenicity in the Salmonella/microsome assay. nih.gov

Table 1: Genotoxicity Findings in Structurally Related Anilines

| Compound | Test System | Result | Citation |

|---|---|---|---|

| 2,4,5-Trimethylaniline | Salmonella typhimurium | Mutagenic with metabolic activation | ca.gov |

| 2,4,5-Trimethylaniline | Cultured rat fibroblasts | Mutagenic | ca.gov |

| 2,4,6-Trimethylaniline | Drosophila melanogaster (wing spot test) | Mutagenic | nih.gov |

| 2,4-Dimethylaniline (B123086) | Salmonella typhimurium (TA100) | Weakly mutagenic | nih.gov |

| 3,4-Dimethylaniline | Chicken egg liver (comet assay) | Induced DNA damage | nih.gov |

| 3,4-Dimethylaniline | Chinese Hamster Ovary (CHO) cells | Induced γ-H2AX (marker for DNA double-strand breaks) | nih.gov |

| Methylene-bis-aniline derivatives | Rat liver | Produced DNA adducts | nih.gov |

Structure-Activity Relationship (SAR) Studies for Modified Biological Profiles

The biological activity of aniline derivatives is profoundly influenced by the nature, number, and position of substituents on the aromatic ring. Structure-activity relationship (SAR) studies for this class of compounds aim to understand how these structural modifications alter their biological profiles, including their genotoxicity and potential therapeutic activities.

The substitution pattern on the aniline ring dictates the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric hindrance, which in turn affect its metabolic fate and interaction with biological targets.

Influence of Substituent Position: The relative position of substituents (ortho, meta, para) is a critical determinant of activity. For instance, in studies on the antioxidant activity of anilines, the ortho position was found to be the most active, followed by para, and then meta. researchgate.net This is often attributed to the ability to form stable intermediates or participate in intramolecular hydrogen bonding. researchgate.net Conversely, substitution at both ortho positions (2,6-disubstitution) has been investigated for its potential to sterically hinder the enzymatic N-hydroxylation necessary for genotoxic activation. nih.gov However, results have been inconsistent, with some 2,6-dialkylsubstituted anilines still showing weak mutagenicity, suggesting that steric hindrance does not completely abolish bioactivation. nih.gov Genotoxicity appears to be a general characteristic of aniline derivatives, not greatly influenced by this specific substitution pattern. nih.gov

Influence of Substituent Type and Number: The type of substituent (e.g., alkyl, halogen) and the number of substituents also modulate biological activity. In the case of this compound, the presence of three alkyl groups (one ethyl, two methyl) contributes to its lipophilicity, which can influence its absorption, distribution, and access to metabolic enzymes. Studies on various alkylated anilines reveal that increasing the number of alkyl groups can affect mutagenic potency. For example, 2,4,5-trimethylaniline showed greater mutagenic effects compared to 2,4-dimethylaniline in some assays. nih.gov